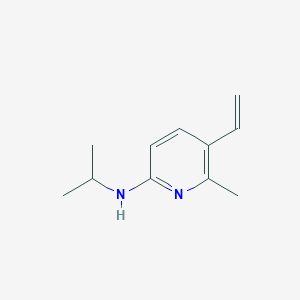

N-Isopropyl-6-methyl-5-vinylpyridin-2-amine

Description

N-Isopropyl-6-methyl-5-vinylpyridin-2-amine is a substituted pyridine derivative featuring an isopropyl group at the N-position, a methyl group at the 6-position, and a vinyl group at the 5-position of the pyridine ring. This compound’s structural complexity arises from its substitution pattern, which may influence its chemical reactivity, metabolic fate, and biological activity. Pyridine derivatives are widely studied in medicinal chemistry due to their roles as pharmacophores, enzyme inhibitors, or intermediates in drug synthesis.

Properties

CAS No. |

1355182-06-7 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

5-ethenyl-6-methyl-N-propan-2-ylpyridin-2-amine |

InChI |

InChI=1S/C11H16N2/c1-5-10-6-7-11(12-8(2)3)13-9(10)4/h5-8H,1H2,2-4H3,(H,12,13) |

InChI Key |

XKAKKKGRUWNGOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(C)C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-6-methyl-5-vinylpyridin-2-amine typically involves the reaction of 2-chloro-5-vinylpyridine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-6-methyl-5-vinylpyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas is a typical method.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1.1. Muscarinic Acetylcholine Receptor Modulation

N-Isopropyl-6-methyl-5-vinylpyridin-2-amine has been studied for its role as a positive allosteric modulator of the muscarinic acetylcholine receptor (mAChR), specifically the M3 subtype. Research indicates that this compound enhances the receptor's activity, which is critical for various physiological functions including smooth muscle contraction and neurotransmission. A structure–activity relationship (SAR) study revealed that modifications to the compound can significantly affect its potency and selectivity towards different mAChR subtypes, suggesting its potential as a therapeutic agent for conditions involving cholinergic signaling dysregulation .

1.2. Anticancer Activity

Recent studies have highlighted the anticancer potential of nitrogen-containing heterocycles, including derivatives of this compound. These compounds exhibit significant biological activities against various cancer cell lines, attributed to their ability to interact with cellular targets through hydrogen bonding and other non-covalent interactions. For instance, certain analogs have shown promise in inhibiting tumor growth by interfering with key signaling pathways involved in cell proliferation and survival .

2.1. Polymer Synthesis

This compound can be utilized in the synthesis of functionalized polymers, particularly in the creation of microgels and hydrogels. These materials have applications in drug delivery systems due to their pH and temperature sensitivity, which allows for controlled release mechanisms. The incorporation of this compound into polymer matrices has been shown to enhance the mechanical properties and responsiveness of the resulting materials .

2.2. Microgel Formation

Research has demonstrated that copolymerization of this compound with other monomers leads to microgels that can respond to environmental stimuli such as temperature and pH changes. These microgels are valuable in biomedical applications, including targeted drug delivery and tissue engineering, due to their biocompatibility and tunable properties .

3.1. Structure–Activity Relationship Studies

A detailed SAR study involving this compound analogs has provided insights into how structural modifications influence pharmacological activity. For example, variations in substituents on the pyridine ring have been correlated with changes in receptor affinity and selectivity, allowing for the design of more effective drugs targeting specific mAChR subtypes .

3.2. Polymer Characterization

In studies focused on polymeric materials derived from this compound, researchers employed techniques such as dynamic light scattering (DLS) and scanning electron microscopy (SEM) to characterize microgel size distribution and morphology under varying conditions. These findings are crucial for optimizing drug delivery systems where particle size can significantly affect bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-Isopropyl-6-methyl-5-vinylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-Isopropyl-6-methyl-5-vinylpyridin-2-amine, comparisons are drawn to structurally analogous compounds based on substituent patterns, metabolic pathways, and safety profiles.

Substituent-Driven Reactivity and Metabolism

- Example Compound : BMS-645737 (from )

- Structure : Contains a pyridin-5-yl group and heterocyclic substituents (pyrrolo[2,3-b]pyridine, oxadiazole).

- Key Findings :

- Metabolic pathways involve hydroxylation, oxidation, and conjugation (e.g., taurine, sulfate, glucuronide, and N-acetylglucosamine) .

- The pyridin-5-yl group undergoes direct glucuronidation in hepatocytes and N-acetylglucosamine conjugation in monkeys, a rare pathway for aromatic amines .

- Comparison :

Crystallographic and Structural Analysis

- Structural data for similar pyridine derivatives (e.g., bond lengths, angles) could be refined using SHELXL, aiding in comparative molecular modeling .

Data Table: Structural and Functional Comparison

Biological Activity

N-Isopropyl-6-methyl-5-vinylpyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

This compound can be synthesized through various methods, including the reaction of pyridine derivatives with isopropylamine and vinyl groups. The structural characteristics of this compound, particularly the presence of a nitrogen bridgehead, are crucial for its bioactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound has been investigated for several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits potential anticancer properties by modulating pathways involved in cell proliferation and apoptosis. For instance, it has been shown to affect signaling pathways linked to tumor growth and metastasis.

- Neurotransmitter Modulation : The compound may act as a modulator of neurotransmitter systems, particularly through interactions with serotonin receptors. Research indicates that it could exhibit agonist activity at 5-HT receptors, which are implicated in mood regulation and anxiety disorders .

- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, indicating its potential use as an antibacterial agent .

Anticancer Research

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity with an IC50 value ranging from 10 to 20 µM, depending on the cell line tested. The mechanism involved apoptosis induction via the activation of caspase pathways .

Neuropharmacology

A pharmacological study evaluated the effects of this compound on anxiety-like behavior in rodent models. The administration of this compound resulted in reduced anxiety levels comparable to standard anxiolytics, suggesting its potential as a therapeutic agent for anxiety disorders .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Anticancer Activity | Neurotransmitter Modulation | Antimicrobial Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone | Moderate | Yes | No |

| Other pyridine derivatives | Variable | Limited | Some |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.